molecular formula C19H10O5 B5753787 3-(2-Oxochromene-3-carbonyl)chromen-2-one CAS No. 1846-75-9

3-(2-Oxochromene-3-carbonyl)chromen-2-one

Cat. No.: B5753787
CAS No.: 1846-75-9
M. Wt: 318.3 g/mol
InChI Key: LXCJXYYYOPFEDH-UHFFFAOYSA-N
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Description

3-(2-Oxochromene-3-carbonyl)chromen-2-one is a dimeric coumarin derivative featuring two chromen-2-one (coumarin) units connected via a carbonyl group at their 3-positions. Coumarins are a class of heterocyclic compounds widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Such modifications often improve binding affinity to biological targets, such as enzymes or DNA, compared to simpler coumarin derivatives .

Synthetic routes to this compound likely involve carbonyl-forming reactions, such as Friedel-Crafts acylation or condensation between coumarin-3-carboxylic acid derivatives and hydroxylated coumarins .

Properties

IUPAC Name

3-(2-oxochromene-3-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10O5/c20-17(13-9-11-5-1-3-7-15(11)23-18(13)21)14-10-12-6-2-4-8-16(12)24-19(14)22/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCJXYYYOPFEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279733
Record name 3,3′-Carbonylbis[2H-1-benzopyran-2-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-75-9
Record name 3,3′-Carbonylbis[2H-1-benzopyran-2-one]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Carbonylbis[2H-1-benzopyran-2-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Oxochromene-3-carbonyl)chromen-2-one, a derivative of chromenone, has drawn attention in recent years due to its potential biological activities. This compound, characterized by its unique chemical structure, exhibits a range of pharmacological properties that make it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C19H10O5C_{19}H_{10}O_5 with a molecular weight of approximately 314.27 g/mol. The compound features a chromenone core with an oxochromene moiety, which is believed to contribute to its biological activity.

Anticancer Properties

Research has indicated that chromenone derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines, including liver carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cells. For instance, compounds derived from chromenones have shown IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .

Cell Line IC50 (µM) Reference
HepG22.70 ± 0.28
HCT-1163.50 ± 0.23
MCF-74.90 ± 0.69

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of chromenone derivatives against neurodegenerative diseases such as Alzheimer's disease. In particular, a study on related compounds showed that they could enhance cognitive function in animal models by modulating acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation . The molecular docking studies suggested that these compounds fit well into the active site of AChE, inhibiting its activity effectively.

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. In vitro assays demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. The ability to enhance glutathione levels and decrease malondialdehyde (MDA) levels indicates its potential role in protecting cells from oxidative damage .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and neurodegeneration.
  • Gene Expression Modulation : It influences the expression of genes associated with apoptosis and cell survival pathways.
  • Antioxidative Pathways : By enhancing endogenous antioxidant defenses, it mitigates oxidative stress-related damage.

Case Studies

  • In Vivo Models : A study involving Alzheimer’s disease rat models showed that treatment with related coumarin compounds led to improved cognitive performance in behavioral tests such as the T-maze and beam balance tests. These findings correlate with biochemical analyses showing significant reductions in oxidative stress markers .
  • Antitumor Efficacy : Another investigation assessed the efficacy of various chromenone derivatives against human cancer cell lines, revealing that specific substitutions on the chromenone structure could enhance antitumor activity significantly .

Comparison with Similar Compounds

Parent Coumarin (Chromen-2-one)
  • Structure : The simplest coumarin lacks substituents beyond the core benzopyrone system.
  • Synthesis : Typically prepared via Pechmann or Kostanecki-Robinson reactions .
  • Key Differences : The absence of a carbonyl-linked substituent limits electronic conjugation and bioactivity compared to 3-(2-Oxochromene-3-carbonyl)chromen-2-one .
3-Acetyl-6-bromo-2H-chromen-2-one
  • Structure : Features a bromo substituent at C-6 and an acetyl group at C-3.
  • Synthesis : Derived from 3-acetylcoumarin via bromination .
  • The acetyl group introduces steric hindrance, which may alter binding modes compared to the carbonyl-linked dimer .
3,3′-Carbonylbis[7-(diethylamino)-2H-chromen-2-one]
  • Structure: A dimeric coumarin with diethylamino groups at the 7-position of both units.
  • Synthesis: Achieved via carbonyl coupling of 7-diethylamino-coumarin-3-carboxylic acid derivatives .
  • Key Differences: The diethylamino groups enhance solubility in polar solvents and fluorescence properties, making this compound suitable for optical applications. In contrast, this compound lacks such substituents, prioritizing bioactivity over solubility .
Azo-Linked Coumarins (e.g., 3-(6-Chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one)
  • Structure : Contains an azo (-N=N-) bridge linking coumarin to a benzothiazole ring.
  • Synthesis : Formed via diazo-coupling reactions between coumarin derivatives and aromatic amines .
  • Key Differences : The azo group introduces redox activity and strong UV-Vis absorption, enabling applications in dye chemistry and photodynamic therapy. However, the carbonyl bridge in the target compound offers greater stability and conjugation .
Antimicrobial Activity
  • Target Compound : While specific data are unavailable, structurally related dimeric coumarins (e.g., triazolo derivatives) exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Triazolo[3,4-b]thiadiazole Derivatives : Show MIC values comparable to fluconazole against fungi, attributed to the triazole moiety’s ability to disrupt fungal membranes .
  • Azo-Coumarin Hybrids : Demonstrated anti-tubercular activity (MIC = 1.6 mg/mL against Mycobacterium tuberculosis), outperforming streptomycin .
Anticancer and Antiviral Potential
  • 3-(3-Mercaptoalkyl-triazolo-thiadiazin-yl)chromen-2-one : Exhibits anticancer activity by inhibiting topoisomerases and inducing apoptosis .
  • Dimeric Coumarins: Enhanced π-π stacking and hydrogen bonding from the carbonyl bridge may improve DNA intercalation or enzyme inhibition compared to monomers .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Substituents
This compound ~350.31 Low (non-polar solvents) Carbonyl bridge, no polar groups
3,3′-Carbonylbis[7-(diethylamino)-coumarin] ~534.58 High (DMSO, ethanol) Diethylamino groups
6-Amino-2H-chromen-2-one 161.16 Moderate (water) Amino group at C-6
3-(6-Chloro-benzothiazol-2-ylazo)-coumarin ~385.82 Low (organic solvents) Azo, chloro, benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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